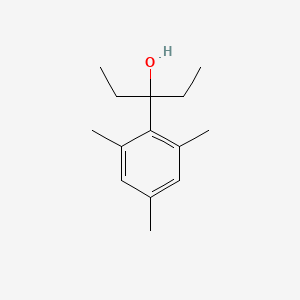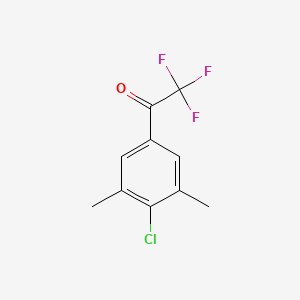
2-(3-Ethoxy-4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxy-4-fluorophenyl)ethanol is an organic compound with the molecular formula C10H13FO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with an ethoxy group at the 3-position and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the ethoxylation of 4-fluorophenethyl alcohol. This reaction typically involves the addition of ethylene oxide to 4-fluorophenethyl alcohol in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of 3-ethoxy-4-fluorophenethyl alcohol may involve similar ethoxylation processes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Ethoxy-4-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethoxy-fluorophenethylamine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethoxy-4-fluorobenzaldehyde or 3-ethoxy-4-fluorobenzoic acid.
Reduction: Formation of 3-ethoxy-4-fluorophenethylamine.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Ethoxy-4-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluorophenethyl alcohol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
3-Ethoxyphenethyl alcohol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Ethoxyphenethyl alcohol: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-(3-Ethoxy-4-fluorophenyl)ethanol’s unique combination of ethoxy and fluorine substituents provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(3-ethoxy-4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-7-8(5-6-12)3-4-9(10)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZRVMFTGZPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)pentan-2-ol](/img/structure/B7994389.png)




![2-[(N-Methylcyclohexylamino)methyl]thiophenol](/img/structure/B7994429.png)







